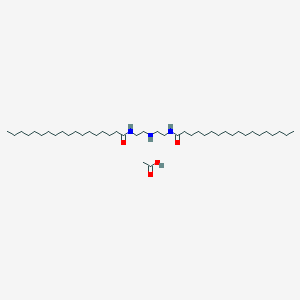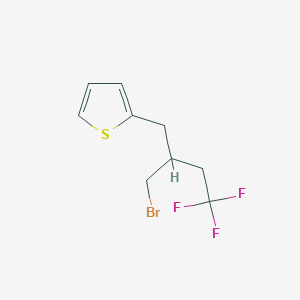
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group and a trifluorobutyl group attached to the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene typically involves the bromination of a precursor thiophene compound followed by the introduction of the trifluorobutyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For example, nickel- and palladium-catalyzed cross-coupling reactions are widely used in the synthesis of functionalized thiophenes. These methods offer advantages such as high efficiency, scalability, and the ability to introduce various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced alkyl groups.
Applications De Recherche Scientifique
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mécanisme D'action
The mechanism of action of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the trifluorobutyl group, making it less lipophilic.
2-(Trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a trifluorobutyl group, affecting its reactivity and biological properties.
2-(2-(Chloromethyl)-4,4,4-trifluorobutyl)thiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity
Uniqueness
2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)thiophene is unique due to the combination of the bromomethyl and trifluorobutyl groups, which confer distinct chemical and physical properties. The presence of the trifluorobutyl group enhances its lipophilicity and potential biological activity, while the bromomethyl group provides a reactive site for further functionalization .
Propriétés
Formule moléculaire |
C9H10BrF3S |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)-4,4,4-trifluorobutyl]thiophene |
InChI |
InChI=1S/C9H10BrF3S/c10-6-7(5-9(11,12)13)4-8-2-1-3-14-8/h1-3,7H,4-6H2 |
Clé InChI |
YSNMEMQJVMLOJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CC(CC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
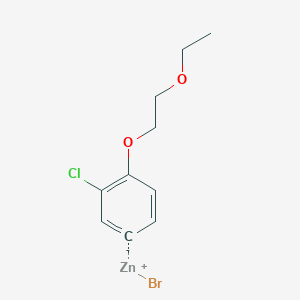
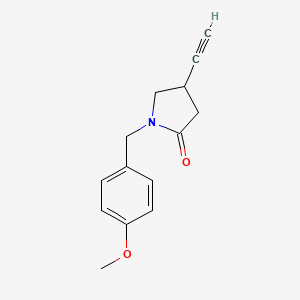
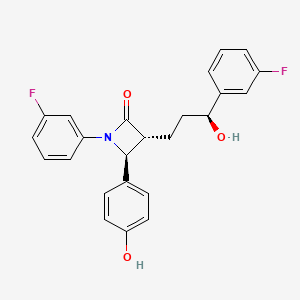
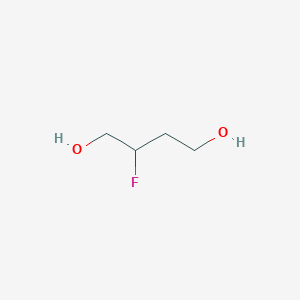



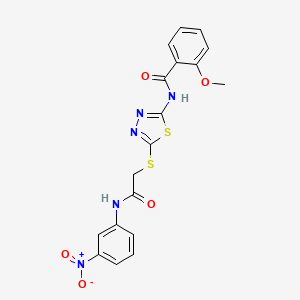

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
